5-amino-4-(1H-benzimidazol-2-yl)-1-(3,4-dimethylphenyl)-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-(3,4-dimethylphenyl)-2H-pyrrol-3-one is a complex organic compound that features a combination of benzimidazole and pyrrolone structures. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(3,4-dimethylphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Construction of the pyrrolone ring: This step might involve the cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, in the presence of an amine.
Introduction of the amino group: This can be done through nitration followed by reduction or direct amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolone rings.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation could be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions (acidic, basic, or neutral) could facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor, receptor modulator, or other bioactive agent.
Medicine
Medicinal applications could include its use as a lead compound in drug discovery, particularly for diseases where benzimidazole and pyrrolone derivatives have shown efficacy, such as cancer, infections, or neurological disorders.
Industry
In industry, it could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-(3,4-dimethylphenyl)-2H-pyrrol-3-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it modulates a receptor, it could either activate or inhibit the receptor’s signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.
Pyrrolone derivatives: These compounds have been studied for their potential as anti-inflammatory, analgesic, and antitumor agents.
Uniqueness
The uniqueness of 5-amino-4-(1H-benzimidazol-2-yl)-1-(3,4-dimethylphenyl)-2H-pyrrol-3-one lies in its combined structural features, which may confer a distinct set of biological activities and chemical reactivity compared to its individual components.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(3,4-dimethylphenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-11-7-8-13(9-12(11)2)23-10-16(24)17(18(23)20)19-21-14-5-3-4-6-15(14)22-19/h3-9H,10,20H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMDVOUUOOSYFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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